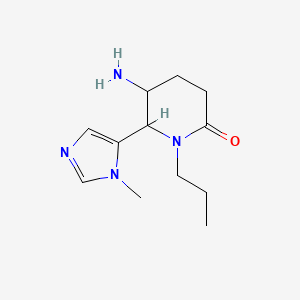

5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one

Description

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

5-amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one |

InChI |

InChI=1S/C12H20N4O/c1-3-6-16-11(17)5-4-9(13)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6,13H2,1-2H3 |

InChI Key |

KYQPKRFMRALAID-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(C(CCC1=O)N)C2=CN=CN2C |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction Approach

A common route employs the Mannich reaction, where formaldehyde, amines, and ketones are combined to generate substituted piperidinones. For example, condensation of dimethyl 3-oxopentanedioate with pyridine-2-carbaldehyde and (1H-benzimidazol-2-yl)methanamine yields the initial piperidone intermediates.

Cyclization of Amino Ketones

Alternatively, cyclization of amino ketones derived from amino acids or amino alcohols can produce the piperidinone core. These methods often involve intramolecular cyclization under acidic or basic conditions, followed by oxidation to form the ketone.

Introduction of the Propyl Group at Position 1

The alkylation at the nitrogen atom of the piperidinone ring is achieved via nucleophilic substitution.

N-Alkylation

- Reagents : Propyl halides (e.g., n-propyl bromide or iodide)

- Conditions : Base-mediated (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or acetonitrile

- Procedure : The piperidinone nitrogen is deprotonated, then reacted with the alkyl halide to afford N-propylpiperidinone derivatives.

Incorporation of the 1-Methyl-1H-imidazol-5-yl Group

The heterocyclic imidazole moiety is introduced via nucleophilic substitution or coupling reactions.

Synthesis of 1-Methyl-1H-imidazol-5-yl Precursors

- Method : Alkylation of imidazole derivatives with methyl iodide or methyl sulfate to generate N-methylimidazole.

- Alternative : Direct substitution of halogenated imidazole derivatives with nucleophilic piperidinone intermediates.

Coupling Strategies

- Method : Nucleophilic aromatic substitution (SNAr) on halogenated imidazole derivatives.

- Reagents : 5-chloro or 5-bromo imidazole derivatives, with the piperidinone nitrogen acting as the nucleophile.

- Conditions : Elevated temperatures in polar aprotic solvents, such as DMSO or DMF, with bases like potassium carbonate.

Functionalization to Attach the Amino and Propyl Groups

Amination at the 5-Position

- Method : Nucleophilic substitution with ammonia or amines to introduce the amino group at the 5-position of the imidazole ring.

- Conditions : Reflux in ethanol or aqueous media, often with catalysts or activating groups.

Propyl Substituent at the 1-Position

- Achieved through alkylation of the nitrogen atom during the initial N-alkylation step or via subsequent alkylation of the heterocyclic nitrogen.

Summary of Synthetic Route

Notes on Optimization and Variations

- Solvent Choice : Polar aprotic solvents such as DMSO, DMF, or acetonitrile are preferred for nucleophilic substitutions.

- Reaction Temperature : Elevated temperatures (80–120°C) facilitate coupling reactions.

- Yield Enhancement : Use of phase transfer catalysts or microwave-assisted synthesis can improve yields and reduce reaction times.

- Protecting Groups : Protecting groups may be employed to prevent undesired side reactions during multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-containing lactams. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Core Structure Differences: The target compound’s piperidin-2-one lactam contrasts with PIL’s oxolan-2-one lactone, suggesting divergent hydrogen-bonding capabilities and metabolic stability (). Lactams generally exhibit higher resistance to hydrolysis compared to lactones. The absence of a propyl group in the analog rac-(5R,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one reduces its molecular weight by ~42 g/mol, likely enhancing aqueous solubility but decreasing lipophilicity ().

Substituent Impact: The 1-propyl group in the target compound may confer increased membrane permeability compared to PIL’s ethyl chain (). The tert-butyldimethylsilyl (TBDMS) group in C22H49NO5S12 () illustrates how steric bulk can stabilize imidazole derivatives, though this is absent in the target compound.

Biological Relevance: PIL’s imidazole moiety is critical for muscarinic receptor agonism ().

Synthetic Flexibility: The imidazole ring’s nitrogen atoms enable diverse functionalization, as seen in Compound 4d’s aryl and dioxinone substituents ().

Crystallographic and Analytical Considerations

- However, analogous compounds like C22H49NO5S12 () crystallize in monoclinic systems (space group P121), with normal bond lengths/angles, suggesting predictable packing for imidazole-lactam hybrids.

- Analytical Data : PIL and its analogs are characterized via LC-MS and NMR (), methods likely applicable to the target compound.

Biological Activity

5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one is a complex organic compound notable for its unique structural features that include a piperidinone core, an amino group, and a methyl-imidazole moiety. This compound has garnered attention in various fields, including medicinal chemistry and drug discovery, due to its potential biological activities.

The molecular formula of this compound is with a molecular weight of 236.31 g/mol. Its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₄O |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 5-amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one |

| CAS Number | 1465422-18-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's ability to modulate the activity of these targets leads to significant biological effects, such as:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which can be crucial in therapeutic applications.

- Receptor Binding: Its structure allows it to bind selectively to certain receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Anticancer Activity

Preliminary research suggests that the compound may exhibit anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

- Cancer Research : A recent publication highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathway activation. The study utilized various assays to confirm these findings, including flow cytometry and caspase activity assays.

- Neuroprotection : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative disease models.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-amino-4-fluoro-5-(1-methylimidazol-2-yl)sulfanyl-N-1,3-thiazol-2-ylbenzamide | Moderate enzyme inhibition |

| 1-methylimidazole derivatives | Limited receptor binding |

| Other piperidine derivatives | Varying degrees of antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.